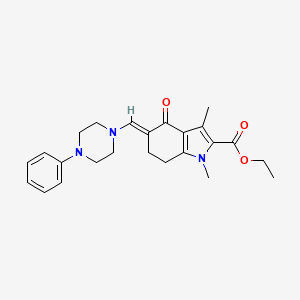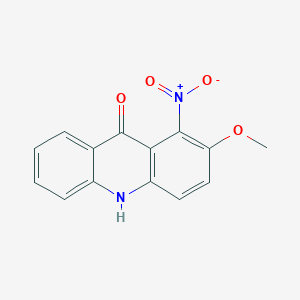![molecular formula C18H11N3O3 B12917329 3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B12917329.png)
3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one is a heterocyclic compound that features an imidazo[2,1-a]isoquinoline core with a 4-nitrobenzylidene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one typically involves the condensation of 4-nitrobenzaldehyde with imidazo[2,1-a]isoquinolin-2(3H)-one under basic or acidic conditions. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid as catalysts. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The benzylidene group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxidized imidazo[2,1-a]isoquinolin-2(3H)-one.
Substitution: Substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazo[2,1-a]isoquinoline core can also interact with DNA or proteins, affecting their function and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.
Imidazo[1,2-a]pyrimidine: Widely studied for its applications in medicinal chemistry.
Imidazo[2,1-b][1,3,4]thiadiazole: Investigated for its anticancer properties.
Uniqueness
3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrobenzylidene group enhances its reactivity and potential bioactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H11N3O3 |
|---|---|
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
(3E)-3-[(4-nitrophenyl)methylidene]imidazo[2,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C18H11N3O3/c22-18-16(11-12-5-7-14(8-6-12)21(23)24)20-10-9-13-3-1-2-4-15(13)17(20)19-18/h1-11H/b16-11+ |
InChI-Schlüssel |
LXIKKOOJUQCYML-LFIBNONCSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CN\3C2=NC(=O)/C3=C\C4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=O)C3=CC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


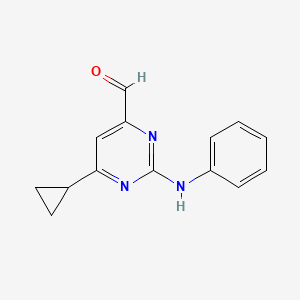
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl](/img/structure/B12917252.png)
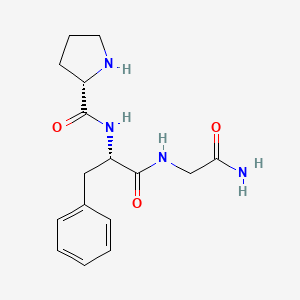



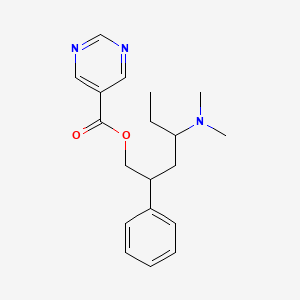

![2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12917307.png)



